Endothal-disodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

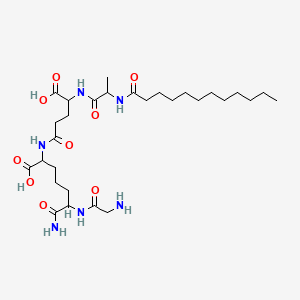

It is particularly effective in controlling submerged aquatic vegetation and algae in various water bodies, including lakes, ponds, and irrigation canals . The compound is also utilized as a desiccant for crops such as potatoes, hops, cotton, clover, and alfalfa . Its chemical structure is based on 3,6-endoxohexahydrophthalic acid, and it is known for its selective contact herbicidal properties .

Vorbereitungsmethoden

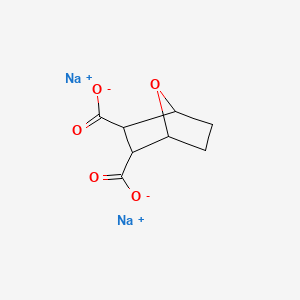

Synthetic Routes and Reaction Conditions: The synthesis of endothal-disodium involves the reaction of 3,6-endoxohexahydrophthalic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to handle large volumes of chemicals. The reaction is carried out in large reactors, and the product is subsequently purified and dried to obtain the final disodium salt form. Quality control measures are implemented to ensure the purity and efficacy of the herbicide.

Analyse Chemischer Reaktionen

Types of Reactions: Endothal-disodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, although these reactions are less common.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Endothal-disodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study herbicidal mechanisms and the effects of herbicides on plant physiology.

Biology: The compound is employed in research on aquatic ecosystems to understand its impact on various aquatic plants and algae.

Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the toxicological effects of herbicides on human health.

Industry: It is widely used in agricultural practices to control weeds and improve crop yields. .

Wirkmechanismus

Endothal-disodium exerts its herbicidal effects by inhibiting protein phosphatase 2A, an enzyme crucial for various cellular processes . The inhibition of this enzyme disrupts cellular functions, leading to the death of susceptible plants. The compound acts as a selective contact herbicide, damaging the cells at the point of contact without affecting the roots or tubers of the plants . This selective action makes it effective in controlling unwanted vegetation while minimizing damage to desirable plants.

Vergleich Mit ähnlichen Verbindungen

Cantharidin: Chemically related to endothal-disodium, cantharidin is also a protein phosphatase 2A inhibitor.

Comparison:

This compound vs. Cantharidin: Both compounds inhibit protein phosphatase 2A, but this compound is primarily used as a herbicide, while cantharidin has applications in medicine and research.

This compound vs. Diquat: this compound is a selective contact herbicide, whereas diquat is a non-selective herbicide that can affect a broader range of plants.

Eigenschaften

CAS-Nummer |

129-67-9 |

|---|---|

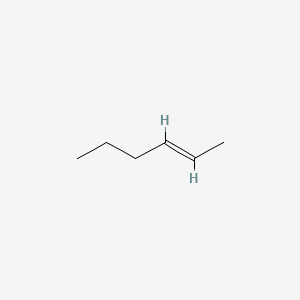

Molekularformel |

C8H8Na2O5 |

Molekulargewicht |

230.13 g/mol |

IUPAC-Name |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI-Schlüssel |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L |

SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Color/Form |

Cyrstalline, white solid |

Dichte |

1.431 |

melting_point |

Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |

| 129-67-9 | |

Physikalische Beschreibung |

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |

Piktogramme |

Acute Toxic; Irritant |

Löslichkeit |

In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |

Dampfdruck |

1.57X10-10 mm Hg at 24 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)

![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)